5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Description
Chemical Structure and Properties
5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine (CAS: 2231673-07-5) is a pyridine derivative featuring a diazirine ring substituted with a trifluoromethyl group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position. Its molecular formula is C₈H₅ClF₃N₃, with a molecular weight of 235.59 g/mol . The compound is sensitive to light and requires storage in a dark place under an inert atmosphere at -20°C to maintain stability. Safety data indicate hazards related to flammability (H226) and skin/eye corrosion (H314) .
The diazirine moiety is critical for photochemical applications, as it generates carbenes upon UV irradiation (~350 nm), enabling use in photoaffinity labeling for studying biomolecular interactions .
Properties
IUPAC Name |
5-chloro-3-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-5(9)3-13-6(4)7(14-15-7)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQYJQQUXCUSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2(N=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine, with the CAS number 2231673-07-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula: CHClFN
Molecular Weight: 235.59 g/mol
IUPAC Name: 5-chloro-3-methyl-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Purity: 95% .
The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the trifluoromethyl group has been associated with enhanced biological activity, particularly in cancer cell lines.
Case Studies
-
Mechanism of Action:
- The compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, it exhibited IC values in the low micromolar range against human breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), suggesting its potential as a therapeutic agent .
- Cellular Mechanisms:
Comparative Anticancer Activity Table
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | ~5.0 | Apoptosis induction |
| 4-(Trifluoromethyl)isoxazole | MCF-7 | 2.63 | Apoptosis induction |
| Naphthofuran derivative | HepG2 | 10.8 | HNF 4α regulation |
Synthesis and Structural Insights
The synthesis of this compound involves several steps that enhance its stability and reactivity. The trifluoromethyl group plays a crucial role in modulating the electronic properties of the molecule, which is essential for its interaction with biological targets.
Synthetic Pathway
- Starting Materials:
- The synthesis typically begins with commercially available pyridine derivatives.
- Reagents:
- Use of trifluoromethylating agents to introduce the CF group.
- Characterization:
Future Directions
The promising biological activity of this compound warrants further investigation into its pharmacokinetics and in vivo efficacy. Future studies should focus on:
- In vivo Studies: Assessing the therapeutic potential in animal models.
- Mechanistic Studies: Elucidating the specific pathways through which this compound exerts its anticancer effects.
- Structure-Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring with nitrogen |
| Chloro Group | Enhances reactivity and biological activity |
| Trifluoromethyl Group | Increases lipophilicity and stability |
| Diazirine Moiety | Enables covalent bonding upon UV activation |
Medicinal Chemistry
5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is primarily used in medicinal chemistry due to its ability to form covalent bonds with biomolecules. This property is exploited in drug design and development, particularly in creating targeted therapies for various diseases.
Photoaffinity Labeling
The diazirine group allows this compound to act as a photoaffinity label. When exposed to UV light, it generates reactive intermediates that can covalently bond to nearby nucleophiles, facilitating the study of protein-ligand interactions in complex biological systems. This technique is invaluable for identifying binding sites on proteins and understanding molecular mechanisms .
Biochemical Studies
In biochemical research, this compound can be utilized to investigate metabolic pathways and enzyme activities. Its ability to selectively label proteins makes it a powerful tool for mapping interactions within cellular environments.
Drug Discovery
The unique properties of this compound make it suitable for high-throughput screening in drug discovery processes. Researchers can use it to identify potential drug candidates by assessing their binding affinities and biological activities against specific targets .
Case Study 1: Protein Interaction Mapping
A study utilized this compound to map protein interactions in cancer cells. Upon UV activation, the compound labeled several key proteins involved in cell signaling pathways, providing insights into the mechanisms of tumor growth .
Case Study 2: Targeted Drug Development
In another investigation, researchers employed this compound to develop a targeted therapy for autoimmune diseases. By selectively labeling immune receptors, they were able to elucidate the pathways involved in immune response modulation, leading to the identification of new therapeutic targets.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Photochemical Utility: The target compound’s diazirine group offers advantages over non-photoreactive analogues (e.g., pyridazinones) for probing biological systems. However, its thermal instability compared to TPD may limit prolonged experimental use .
- Substituent Effects: Positional isomerism (2-chloro vs.
- Safety Considerations: The target compound’s flammability and corrosivity necessitate stricter handling protocols compared to stable pyridazinones or phenyl-diazirines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
